LC-MS/MS Analytical Validation Performance: Linear Dynamic Range and Precision Metrics
In a clinical LC-MS/MS method validation for serum indoxyl sulfate quantification, 3-Indoxyl sulfate-d4 potassium salt (IS-d4) was employed as the internal standard. The method achieved linearity with R² = 0.9995 over a concentration range up to 440 μmol/L, with repeatability (intra-assay precision) ranging from 2.6% to 4.7% CV and intermediate precision (inter-assay) ranging from 7.9% to 9.2% CV [1]. In contrast, conventional enzymatic assays for IS suffer from lack of standardization across vendors and exhibit higher variability [2].
| Evidence Dimension | Analytical Method Validation Performance (LC-MS/MS using IS-d4) |
|---|---|
| Target Compound Data | Linearity R² = 0.9995 (0–440 μmol/L); Repeatability CV = 2.6–4.7%; Intermediate precision CV = 7.9–9.2%; LOD = 1.248 μmol/L; LLOQ = 3.23 μmol/L |
| Comparator Or Baseline | Conventional Enzymatic IS Assay |
| Quantified Difference | Enzymatic assays lack standardized reference method; correlation R = 0.996, y = 1.13x - 2.89 vs. LC-MS/MS |
| Conditions | AB SCIEX QTRAP 4500 LC-MS/MS system; serum indoxyl sulfate quantification; calibration by IS/IS-d4 peak area ratio |
Why This Matters
This compound enables establishment of a validated reference method for IS assay with superior linearity and precision compared to non-standardized enzymatic assays, which is critical for clinical biomarker development and CKD patient monitoring.
- [1] Kobayashi S, et al. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS. Biochem Biophys Rep. 2025;44:102316. View Source
- [2] Kobayashi S, et al. Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS. Biochem Biophys Rep. 2025;44:102316. View Source
